N-(3-fluoro-2-methylphenyl)oxan-4-amine

Description

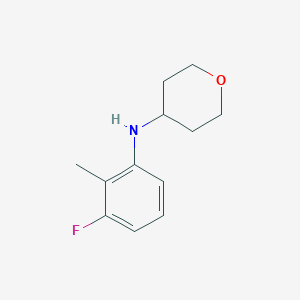

N-(3-Fluoro-2-methylphenyl)oxan-4-amine is a heterocyclic amine featuring a six-membered oxane (tetrahydropyran) ring linked via an amine group to a 3-fluoro-2-methylphenyl substituent. The methyl group at the ortho position may contribute to steric effects, modulating lipophilicity and binding affinity .

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(3-fluoro-2-methylphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H16FNO/c1-9-11(13)3-2-4-12(9)14-10-5-7-15-8-6-10/h2-4,10,14H,5-8H2,1H3 |

InChI Key |

HSOAOMKKVFEHLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)oxan-4-amine typically involves the reaction of 3-fluoro-2-methylaniline with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.

Reduction: Reduction reactions can convert the oxan-4-amine moiety to other functional groups.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Oxan-4-one derivatives.

Reduction: Various reduced amine derivatives.

Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)oxan-4-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and oxan-4-amine moiety play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Isomerism: Fluorine Position

- N-(4-Fluoro-2-methylphenyl)oxan-4-amine ():

This positional isomer substitutes fluorine at the para position instead of the meta position. The para-fluoro configuration may alter the aromatic ring’s electronic distribution, reducing steric hindrance compared to the meta-fluoro analog. Such differences could impact receptor binding or solubility, though specific activity data are unavailable .

Substituent Variations on the Aromatic Ring

- The hydrochloride salt form improves aqueous solubility, a critical factor in pharmaceutical formulations .

Core Heterocycle Modifications

- (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) ():

This compound replaces the oxane ring with a five-membered oxazoline (4,5-dihydrooxazole) ring. The oxazoline’s rigidity and smaller ring size may enhance binding to trace amine-associated receptor 1 (TAAR1), as demonstrated by its agonist activity. In contrast, the oxane ring’s conformational flexibility in the target compound could influence pharmacokinetic properties, such as half-life or tissue penetration .

Aliphatic vs. Aromatic Substituents

Functional Group and Salt Forms

- Salt forms (e.g., hydrobromide) enhance crystallinity and stability .

Data Table: Key Comparative Properties

Research Implications and Gaps

- Pharmacological Activity : While RO5263397 demonstrates TAAR1 agonist activity, the target compound’s biological profile remains uncharacterized. Comparative studies could elucidate the impact of heterocycle choice (oxane vs. oxazoline) on target engagement .

- Synthetic Challenges : highlights high-yield hydrogenation methods for analogous amines, suggesting viable routes for synthesizing the target compound. However, purification and scalability data are lacking .

- Safety and Handling : Safety data for 4-(cyclobutylmethyl)oxan-4-amine recommend respiratory and eye protection, which may extrapolate to similar oxan-4-amine derivatives during handling .

Biological Activity

N-(3-Fluoro-2-methylphenyl)oxan-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a fluorinated aromatic ring and an oxan-4-amine moiety, suggest interactions with various biological targets, potentially influencing signaling pathways or enzyme activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure

The molecular formula of this compound is C12H14FN2O, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural characteristics are pivotal in determining its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, which may lead to modulation of enzyme activities or receptor signaling pathways.

Key Biological Activities

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : There is evidence that this compound interacts with receptors that play critical roles in cellular signaling.

- Anticancer Potential : Similar compounds have shown promise in cancer therapy by targeting pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. These studies provide insights into its potential therapeutic applications.

Table 1: Comparison of Biological Activities

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Binding Affinity : The fluorine atom's position on the phenyl ring may enhance binding affinity to target proteins.

- Structural Interaction : The oxan moiety could facilitate interactions with active sites on enzymes or receptors.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Studies suggest moderate oral bioavailability.

- Metabolism : Initial findings indicate hepatic metabolism, necessitating further investigation into metabolic pathways.

- Toxicity : Toxicological assessments are essential to ascertain safety profiles for potential clinical applications.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Areas for future investigation include:

- In Vivo Studies : Animal models to assess therapeutic efficacy and safety.

- Mechanistic Studies : Detailed investigations into molecular interactions with target proteins.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.